2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[b]pyridine core, which is a structural fragment found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products
Oxidation: Formation of oxidized derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano or sulfanyl groups.
Scientific Research Applications
2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential as a hypoglycemic agent and calcium channel antagonist.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, as a calcium channel antagonist, it may bind to calcium channels and inhibit their activity, leading to reduced calcium influx and subsequent physiological effects . The compound’s hypoglycemic activity could be attributed to its interaction with enzymes involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share the cyclopenta[b]pyridine core and exhibit similar biological activities.
2,3-Cyclopentenopyridine analogues: These analogues undergo similar oxidation reactions to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide: This compound features a similar sulfanylacetamide structure and is used in related applications.
Uniqueness
2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups and the cyclopenta[b]pyridine core, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c18-10-13-9-12-5-4-8-15(12)20-17(13)22-11-16(21)19-14-6-2-1-3-7-14/h1-3,6-7,9H,4-5,8,11H2,(H,19,21) |
InChI Key |
LKKGCEWTFYVOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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